An In-depth Technical Guide to the Chemical Properties of Nitro-Substituted Quinolines
An In-depth Technical Guide to the Chemical Properties of Nitro-Substituted Quinolines
Core Chemical Properties
The following table summarizes the core chemical properties of several nitro-substituted quinolines. This comparative data can provide insights into the expected properties of 4,8-Dinitroquinoline.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16[1][2] | 89-91[2] | 607-35-2[2] |
| 4-Nitroquinoline | C₉H₆N₂O₂ | 174.16[3] | Not Available | 3741-15-9[3] |
| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | 181-183 | 4008-48-4[4] |
| 4-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18[5] | Not Available | 2801-29-8[5] |
| 5,8-dimethoxy-4-nitroquinoline | C₁₁H₁₀N₂O₄ | 234.211[6] | Not Available | Not Available[6] |
| 8-Hydroxy-5,7-dinitroquinoline | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of Nitroquinolines:
The synthesis of nitro-substituted quinolines typically involves nitration reactions of the parent quinoline or its derivatives. The specific conditions and reagents can be tailored to achieve the desired substitution pattern.
Example 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup reaction)
A classic method for synthesizing quinolines, the Skraup reaction, can be adapted for nitro-substituted precursors. For the synthesis of 6-methoxy-8-nitroquinoline, the following procedure is reported:
-
A homogenous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.[7]
-
Concentrated sulfuric acid is added dropwise to the mixture with good mechanical stirring, causing a spontaneous temperature rise to 65-70°C.[7]
-
The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.[7]
-
After water removal, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.[7]
-
The reaction temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.[7]
-
The reaction mixture is cooled, diluted with water, and then neutralized with concentrated ammonium hydroxide.[7]
-
The crude product is collected by filtration and purified by recrystallization from chloroform with decolorizing carbon.[7]
Example 2: Synthesis of 8-Hydroxy-5,7-dinitroquinoline
The dinitration of 8-hydroxyquinoline can be achieved using dilute nitric acid.
-
8-hydroxyquinoline or 8-hydroxy-5-nitroquinoline is boiled with 0-5% nitric acid.[8] This process yields 5,7-dinitro-8-hydroxyquinoline.[8]
-
Alternatively, nitrous acid (around 0-5%) can also be used to obtain the same dinitro compound.[8]
Example 3: Selective Reduction of 8-hydroxy-5,7-dinitroquinoline
Selective reduction of one nitro group in a dinitro compound can be a useful synthetic step.
-
The chemoselective reduction of the ortho-nitro group in 8-hydroxy-5,7-dinitroquinoline can be achieved using Na₂S in a mixture of water and DMSO.[9]
-
The reaction proceeds at 70-80°C and is complete within 30 minutes.[9]
-
Alternatively, catalytic hydrogenation using 0.8% Pd/C can also be employed for this selective reduction.[9]
Spectroscopic Data
Detailed spectroscopic data for 4,8-Dinitroquinoline is not available. However, data for related compounds like 4-Nitroquinoline can provide an indication of the expected spectral characteristics.
4-Nitroquinoline:
-
Mass Spectrometry (GC-MS): The NIST library entry for 4-Nitroquinoline shows a top peak at m/z 128, a second highest at m/z 101, and a third highest at m/z 174.[3]
-
¹³C NMR Spectra: ¹³C NMR data is available and can be accessed through spectral databases like SpectraBase.[3]
Biological Activity and Signaling Pathways
Several nitroquinoline derivatives are known to possess significant biological activity. A prominent example is 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen.
4-Nitroquinoline 1-oxide (4NQO):
4NQO is known to exert its carcinogenic effects through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[10][11][12]
-
Mechanism of Action: The carcinogenicity of 4NQO is initiated by the enzymatic reduction of its nitro group to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogenic metabolite.[10] This metabolite can then react with DNA to form stable quinoline monoadducts.[10]
-
ROS Generation: 4NQO treatment leads to the formation of superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals.[10][11][12] This oxidative stress results in the production of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[10][11][12]
-
Cellular Effects: The generation of ROS and depletion of glutathione (GSH) are important factors in the genotoxicity of 4NQO.[10][12] Antioxidants like catalase can reduce the formation of 8OHdG induced by 4NQO.[10]
Below is a diagram illustrating the proposed signaling pathway for 4NQO-induced DNA damage.
Caption: Proposed signaling pathway of 4-Nitroquinoline 1-oxide (4NQO) induced carcinogenesis.
Other Biologically Active Nitroquinolines:
-
8-Hydroxy-5-nitroquinoline (Nitroxoline): This compound is an antimicrobial agent that is effective against urinary tract infections caused by gram-negative bacilli. It is also being investigated as a potent anti-cancer agent.[13] Nitroxoline selectively suppresses the synthesis of bacterial DNA and forms complexes with metal-containing enzymes in microbial cells.[14]
-
Quinoline Derivatives in General: The quinoline scaffold is present in numerous biologically active molecules with a wide range of properties, including antimalarial, antibacterial, anti-inflammatory, and anticancer activities.[15]
Reactivity and Stability
Based on the safety data sheets of related nitroquinoline compounds, the following general reactivity and stability information can be inferred:
-
Stability: Nitroquinoline compounds are generally stable under normal conditions.[1]
-
Conditions to Avoid: Incompatible products should be avoided.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with nitroquinolines.[1]
-
Hazardous Decomposition Products: Upon decomposition, nitroquinolines can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]
This technical guide provides a summary of the available information on the chemical properties of nitro-substituted quinolines. While specific data for 4,8-Dinitroquinoline is lacking, the information on related compounds offers a valuable starting point for researchers and scientists in the field. Further experimental investigation is necessary to fully characterize the properties of 4,8-Dinitroquinoline.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]
- 3. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-<i>h</i>]quinolines - ProQuest [proquest.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
